molecular formula C22H37I B14666685 2-Iodo-4-methyl-1,3,5-trineopentylbenzene CAS No. 41080-91-5

2-Iodo-4-methyl-1,3,5-trineopentylbenzene

Cat. No.: B14666685
CAS No.: 41080-91-5
M. Wt: 428.4 g/mol
InChI Key: USTXXEHEEGDJAG-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1,3,5-trineopentylbenzene is an organic compound characterized by the presence of iodine, methyl, and neopentyl groups attached to a benzene ring. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-1,3,5-trineopentylbenzene typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-1,3,5-trineopentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce hydroxylated or carbonylated compounds .

Scientific Research Applications

2-Iodo-4-methyl-1,3,5-trineopentylbenzene finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-1,3,5-trineopentylbenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various substrates. The presence of neopentyl groups can also affect the compound’s steric and electronic properties, modulating its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three neopentyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying the effects of bulky substituents on chemical reactivity and molecular interactions .

Properties

CAS No.

41080-91-5

Molecular Formula

C22H37I

Molecular Weight

428.4 g/mol

IUPAC Name

1,3,5-tris(2,2-dimethylpropyl)-2-iodo-4-methylbenzene

InChI

InChI=1S/C22H37I/c1-15-16(12-20(2,3)4)11-17(13-21(5,6)7)19(23)18(15)14-22(8,9)10/h11H,12-14H2,1-10H3

InChI Key

USTXXEHEEGDJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1CC(C)(C)C)CC(C)(C)C)I)CC(C)(C)C

Origin of Product

United States

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